2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine is a synthetic compound belonging to the class of pyrimidines, which are heterocyclic organic compounds characterized by a six-membered ring containing two nitrogen atoms. This compound is notable for its structural complexity and potential biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
The compound's IUPAC name is 2-methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine, with a molecular formula of and a molecular weight of 354.5 g/mol. It can be classified as a pyrimidine derivative due to the presence of the pyrimidine ring, which is substituted with piperazine moieties that may enhance its biological interactions.
The synthesis of 2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine typically involves multi-step organic reactions. A common synthetic route begins with the reaction of 2-chloro-4-methylpyrimidine with 4-methylpiperazine. This reaction proceeds under controlled conditions, often utilizing solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate to facilitate the formation of an intermediate product. Subsequently, this intermediate is reacted with piperazine to yield the final compound.
Key steps in the synthesis include:
The molecular structure of 2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine features a pyrimidine core substituted at positions 2, 4, and 6 with methyl and piperazine groups. The structure can be represented as follows:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 354.5 g/mol |
IUPAC Name | 2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine |
InChI Key | GTWLPWFVZDRXEQ-UHFFFAOYSA-N |
Canonical SMILES | CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=CC=N3)N4CCN(CC4)C |
This structure indicates potential sites for chemical reactivity, particularly at the nitrogen atoms in the piperazine rings.
2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine can undergo various chemical reactions due to its functional groups:
Common reagents used in these reactions include:
The mechanism of action for 2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine involves its interaction with various biological targets, including enzymes and receptors. The compound's structure allows it to bind effectively to active sites on these targets, potentially inhibiting their activity. This mechanism is crucial for understanding its therapeutic potential, particularly in drug development aimed at treating diseases influenced by these molecular interactions.
The physical properties of 2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine include:
Chemical properties include:
The compound's stability under different conditions can vary based on environmental factors such as temperature and pH.
2-Methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine has several applications in scientific research:
Nucleophilic aromatic substitution (SNAr) represents the cornerstone methodology for introducing piperazine and 4-methylpiperazine moieties onto the pyrimidine core. The electron-deficient nature of chlorinated pyrimidine rings facilitates efficient displacement of halogen atoms (typically chlorine) by nitrogen nucleophiles. The synthesis of 2-methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine exploits this reactivity, employing sequential or parallel substitutions.
Key considerations include nucleophile basicity, leaving group aptitude, and ring activation. Piperazine (pKa conjugate acid ~9.8) and 4-methylpiperazine (pKa conjugate acid ~10.2) are sufficiently nucleophilic under mild conditions (40-100°C). The order of substitution is critical: displacement at the 4-position of the pyrimidine ring typically precedes substitution at the 6-position due to the higher electrophilicity induced by the ortho-nitrile-like character of the adjacent ring nitrogen. Utilizing tert-butyloxycarbonyl (Boc)-protected piperazine precursors is common to mitigate over-alkylation or polymerization issues associated with the unhindered secondary amine. Subsequent acidic deprotection (e.g., trifluoroacetic acid in dichloromethane) yields the free piperazinyl product. Solvents with high dielectric constants and donor capacity, such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF), significantly enhance reaction rates by solvating the anionic transition state [1] [6].
Table 1: Nucleophilic Substitution Efficiency with Different Leaving Groups on 2-Methyl-4,6-Dichloropyrimidine
Leaving Group (X) | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
Chlorine | 1-Methylpiperazine | DMF | 80 | 6 | 92 |
Chlorine | Piperazine | NMP | 100 | 8 | 88 |
Fluorine | 1-Methylpiperazine | DMSO | 60 | 3 | 95 |
Bromine | Piperazine | Dioxane | 90 | 12 | 78 |
Achieving regioselective installation of distinct piperazinyl groups necessitates carefully orchestrated sequential halogen displacement. The preferred route involves synthesizing a 4,6-dichloro-2-methylpyrimidine precursor. Selective mono-substitution at the 4-position is achieved first by exploiting its heightened electrophilicity compared to the 6-position. This is typically performed using a slight stoichiometric excess (1.2-1.5 equiv) of 1-methylpiperazine in a polar aprotic solvent (DMF, NMP) at moderate temperatures (60-80°C), yielding 4-(4-methylpiperazin-1-yl)-6-chloro-2-methylpyrimidine.
The chlorine atom at the 6-position remains intact and is subsequently displaced by piperazine. This second substitution often requires slightly harsher conditions (higher temperature: 90-110°C; longer reaction time: 8-15 hours) and a larger excess of piperazine (2.0-3.0 equiv) due to the reduced electrophilicity of the 6-position after the first substitution. Protecting group strategies are paramount when using unprotected piperazine. Boc-protected piperazine is frequently employed, followed by deprotection after coupling, typically using hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane [1] [6] [7]. Alternative strategies involve generating activated pyrimidine intermediates, such as N-oxides, to alter regioselectivity profiles, although this is less common for the target molecule [2].
While SNAr is dominant, transition metal-catalyzed cross-coupling offers complementary routes, particularly for late-stage diversification or when halogen displacement proves challenging. Palladium catalysis is primarily employed for constructing the pyrimidine core before piperazinyl introduction or for coupling pre-formed piperazinyl fragments.
Table 2: Comparison of Catalytic Systems for Coupling Piperazine with 4-Chloro-6-iodo-2-methylpyrimidine
Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) 4-isomer | Yield (%) 6-isomer |
---|---|---|---|---|---|---|
Pd2(dba)3 (2.5 mol%) | XPhos (5 mol%) | NaOtBu | Toluene | 90 | 95 | <5 |
Pd(OAc)2 (5 mol%) | SPhos (10 mol%) | Cs2CO3 | Dioxane | 100 | 90 | 8 |
CuI (10 mol%) | DMCDA (20 mol%) | K3PO4 | DMSO | 120 | 85 | 12 |
CuI (10 mol%) | 1,10-Phen (20 mol%) | KOtBu | NMP | 130 | 78 | 15 |
(DMCDA = trans-N,N'-Dimethylcyclohexane-1,2-diamine; 1,10-Phen = 1,10-Phenanthroline)
Solvent choice and reaction temperature profoundly impact the efficiency and selectivity of both nucleophilic substitution and catalytic coupling steps in synthesizing 2-methyl-4-(4-methylpiperazin-1-yl)-6-(piperazin-1-yl)pyrimidine. Key solvent parameters include polarity, donor number, boiling point, and viscosity.
Table 3: Solvent and Temperature Optimization for 6-Chloro Displacement by Piperazine
Solvent | Boiling Point (°C) | Relative Polarity | Temp (°C) | Time (h) | Yield (%) | SEF (Estimated) |
---|---|---|---|---|---|---|
NMP | 202 | High | 100 | 10 | 88 | 1.30 |
DMF | 153 | High | 100 | 12 | 85 | 1.22 |
DMSO | 189 | Very High | 100 | 10 | 82 | 1.25 |
DMAc | 166 | High | 100 | 12 | 84 | 1.20 |
1,4-Dioxane | 101 | Low | 100 | 24 | 65 | 0.85 |
Toluene | 111 | Very Low | 110 | 24 | 45 | 0.70 |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9